Physicochemical Profile Differentiation: XLogP3 and TPSA Comparison Against Key Analogs
The target compound's computed XLogP3 of 1.9 and TPSA of 70.5 Ų [1] establish a balanced polarity profile at the lower boundary of oral drug-like space. In comparison, the cyclobutanecarboxamide analog (CAS 2034492-19-6) is expected to shift XLogP3 higher by approximately +0.4 to +0.6 log units due to the additional methylene group (class-level inference from CH₂ increment rules) [2], which may reduce aqueous solubility and alter protein-binding characteristics. The furan-2-carboxamide analog (CAS 2034253-42-2, C14H11NO3S, MW 273.31) adds both molecular weight (+26 Da) and an additional hydrogen bond acceptor (+1 HBA from the furan oxygen), increasing TPSA beyond 80 Ų and potentially limiting membrane permeability relative to the target compound . These computed property differences are quantifiable and meaningful for prioritizing compounds in CNS or intracellular target programs where TPSA < 90 Ų and XLogP3 < 3 are generally preferred [2].
| Evidence Dimension | Physicochemical property profile (XLogP3 and TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.9; TPSA = 70.5 Ų; MW = 247.31; HBD = 1; HBA = 3 |
| Comparator Or Baseline | Cyclobutanecarboxamide analog: XLogP3 estimated ~2.3–2.5; TPSA ~70.5 Ų (computed increment based on CH₂ addition). Furan-2-carboxamide analog (CAS 2034253-42-2): MW 273.31; TPSA estimated >80 Ų |
| Quantified Difference | ΔXLogP3 ≈ +0.4 to +0.6 (cyclobutane analog); ΔMW = +26 Da and ΔTPSA ≈ +10–15 Ų (furan-2-carboxamide analog). |
| Conditions | Computed properties from kuujia.com and standard cheminformatics estimation methods (ALOGPS, XLogP3). Class-level inference from CH₂ incremental logP rules. |
Why This Matters
For projects targeting CNS penetration or intracellular targets, the lower XLogP3 and TPSA of the target compound may offer a measurable advantage in membrane permeability and solubility compared to bulkier or more polar analogs.
- [1] Kuujia.com CAS Database. Computed properties for N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclopropanecarboxamide (CAS 2034492-18-5): XLogP3 1.9, TPSA 70.5 Ų, HBD 1, HBA 3, Rotatable Bonds 4. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2005, 2(4), 541-553. (Establishes TPSA < 90 Ų and logP < 5 as favorable for CNS penetration; provides framework for CH₂ incremental logP estimation). View Source
